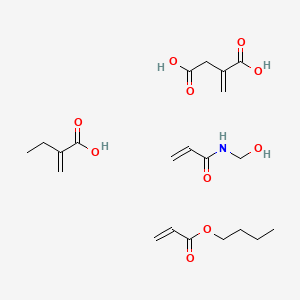
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is a complex polymeric compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable material for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide involves the polymerization of butyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide with butanedioic acid, methylene-. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques. The reaction conditions are carefully monitored to maintain the quality and consistency of the polymer .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of different products.
Substitution: Replacement of one functional group with another, which can alter the properties of the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex compounds and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, 2-methylene-, polymer with butyl 2-methyl-2-propenoate: Similar in structure but with different substituents, leading to varied properties and applications.
Itaconic acid: Another related compound with distinct chemical behavior and uses.
Uniqueness
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is unique due to its specific combination of monomers, which imparts unique properties such as enhanced stability, reactivity, and versatility in applications .
Eigenschaften
CAS-Nummer |
51999-23-6 |
|---|---|
Molekularformel |
C21H33NO10 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid |
InChI |
InChI=1S/C7H12O2.C5H6O4.C5H8O2.C4H7NO2/c1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3-4(2)5(6)7;1-2-4(7)5-3-6/h4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);2-3H2,1H3,(H,6,7);2,6H,1,3H2,(H,5,7) |
InChI-Schlüssel |
JHMXXPSRHROLIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CCC(=C)C(=O)O.C=CC(=O)NCO.C=C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


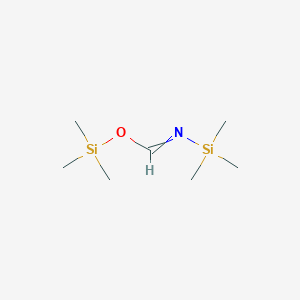
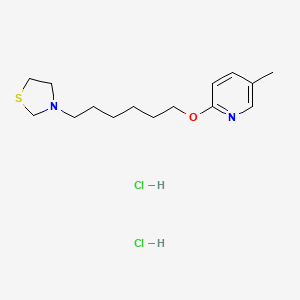
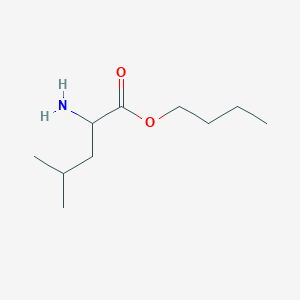
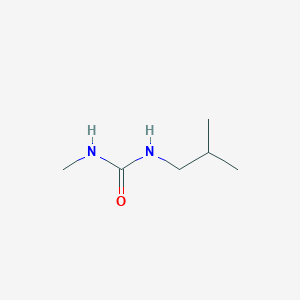
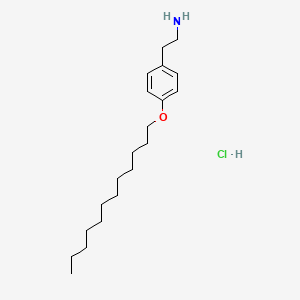
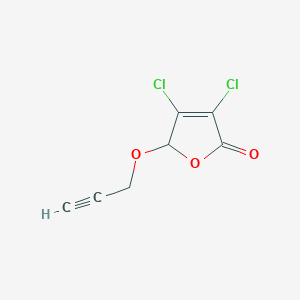
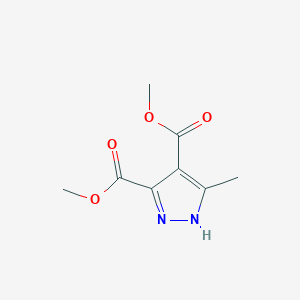
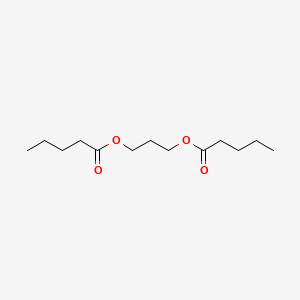
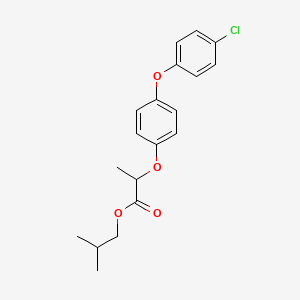
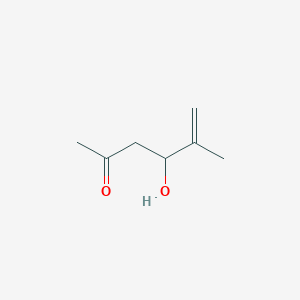
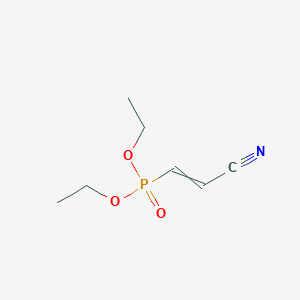
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
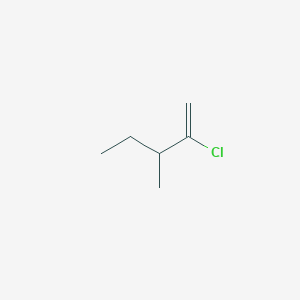
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
